1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

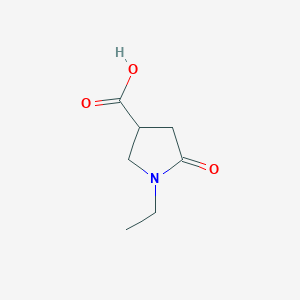

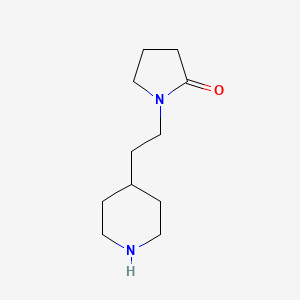

“1-Ethyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 953750-52-2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is 1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-5-oxopyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C12H20N2O3/c1-2-13-5-3-4-10(13)8-14-7-9(12(16)17)6-11(14)15/h9-10H,2-8H2,1H3,(H,16,17) .

Physical And Chemical Properties Analysis

The compound is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents . It has a molecular weight of 240.3 .

Scientific Research Applications

Analgesic Effects

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, including 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid, have been synthesized and found to possess analgesic effects . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .

Antihypoxic Effects

These compounds also demonstrated antihypoxic effects of varying strength . They were able to increase the lifespan and number of surviving animals under different hypoxic states .

Stimulation of Cell Division

1-quinolyl-5-oxopyrrolidine-3-carboxylic acids, a derivative of 5-oxopyrrolidine-3-carboxylic acids, are known to stimulate the division of isolated monkey kidney cells .

Potential GABA-Receptor Antagonists

Compounds of this class were suggested to be potential GABA-receptor antagonists . This means they could potentially interfere with the neurotransmitter system, which could have implications for treating neurological disorders.

Histamine-N-Methyl Transferase Inhibitors

These compounds were also predicted to be histamine-N-methyl transferase inhibitors . This could potentially make them useful in treating allergies and other conditions related to histamine.

Benzodiazepine Receptor Antagonists

The compounds were also suggested to be benzodiazepine receptor antagonists . This could potentially make them useful in treating anxiety, insomnia, and other conditions related to the benzodiazepine receptor.

Pharmacological Activity

As a result of the above properties, these compounds exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

Synthesis of Derivatives

The 1- (4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a derivative of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid, was applied for synthesizing derivatives bearing azole, diazole, and hydrazone moieties in the molecule . These derivatives could have their own unique applications in scientific research.

Safety and Hazards

Mechanism of Action

Target of Action

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is suggested to be a potential antagonist for GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptors . These targets play crucial roles in the nervous system, regulating neurotransmission and influencing various physiological and psychological processes.

Mode of Action

The compound interacts with its targets by binding to the active sites of these receptors and enzymes. This binding can inhibit the normal function of these targets, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The affected pathways primarily involve neurotransmission in the nervous system. By acting as an antagonist for GABA-receptors and benzodiazepine receptors, the compound can influence the GABAergic and glutamatergic neurotransmission systems . The inhibition of histamine-N-methyl transferase can affect the metabolism of histamine, a key mediator of inflammatory responses .

Result of Action

The molecular and cellular effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting the function of GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors, the compound can potentially exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

properties

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPUQHZYYWBHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405855 |

Source

|

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

52743-73-4 |

Source

|

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)